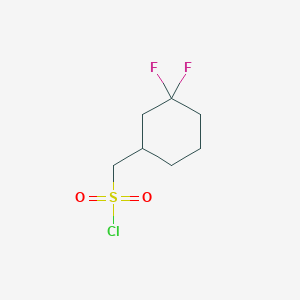

(3,3-Difluorocyclohexyl)methanesulfonyl chloride

CAS No.: 1691933-77-3

Cat. No.: VC2900189

Molecular Formula: C7H11ClF2O2S

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1691933-77-3 |

|---|---|

| Molecular Formula | C7H11ClF2O2S |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | (3,3-difluorocyclohexyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 |

| Standard InChI Key | QSPHSERFSNKLAW-UHFFFAOYSA-N |

| SMILES | C1CC(CC(C1)(F)F)CS(=O)(=O)Cl |

| Canonical SMILES | C1CC(CC(C1)(F)F)CS(=O)(=O)Cl |

Introduction

(3,3-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular formula C₇H₁₁ClF₂O₂S and CAS number 1691933-77-3 . This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry due to their potential biological activities.

Chemical Reactivity

-

Reactivity: Sulfonyl chlorides are highly reactive towards nucleophiles, such as amines and alcohols, forming sulfonamides and sulfonates, respectively .

-

Safety: Causes severe skin burns and eye damage, and may cause respiratory irritation .

Synthesis

The synthesis of (3,3-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-difluorocyclohexyl)methanesulfonic acid with chlorinating agents like thionyl chloride or phosgene, similar to the synthesis of methanesulfonyl chloride .

Applications

-

Pharmaceuticals: Sulfonamides derived from sulfonyl chlorides are used in the development of drugs targeting various diseases, including depression and cancer.

-

Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.

Biological Activities

-

Receptor Modulation: Compounds derived from (3,3-Difluorocyclohexyl)methanesulfonyl chloride may modulate biological receptors involved in neurochemical signaling pathways.

-

Therapeutic Interventions: Potential applications in treating conditions related to mood regulation and cellular growth control.

Chemical Stability

-

pH Stability: Generally stable under different pH conditions, making it suitable for various synthetic pathways without significant degradation.

Hazards

-

Toxicity: Highly corrosive and may cause severe skin burns and eye damage .

-

Respiratory Irritation: May cause respiratory irritation upon inhalation .

Handling Precautions

-

Protective Equipment: Use protective gloves, goggles, and a mask when handling.

-

Storage Conditions: Store in a cool, dry place away from moisture and incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume